Cas no 75983-68-5 (N-acetyl-D-Histidine)

N-Acetyl-D-Histidine is a modified derivative of the amino acid histidine, featuring an acetyl group attached to the D-enantiomer. This compound is of interest in biochemical and pharmaceutical research due to its potential role in studying enzyme specificity, chiral recognition, and metabolic pathways. Its acetylated structure enhances stability and alters solubility compared to free histidine, making it suitable for specialized applications in peptide synthesis and neurochemical studies. The D-configuration provides a distinct stereochemical profile, useful for investigating chiral interactions in biological systems. N-Acetyl-D-Histidine is typically employed in analytical and experimental contexts where enantiomeric purity and controlled modifications are critical.
N-acetyl-D-Histidine structure
N-acetyl-D-Histidine structure
Product Name:N-acetyl-D-Histidine
CAS No:75983-68-5
MF:C8H11N3O3
MW:197.191241502762
MDL:MFCD20760261
CID:1117236
PubChem ID:787425
Update Time:2025-10-14

N-acetyl-D-Histidine Chemical and Physical Properties

Names and Identifiers

    • N-acetyl-D-Histidine
    • AM806047
    • AKOS037646436
    • (R)-2-acetamido-3-(1H-imidazol-4-yl)propanoicacid
    • UNII-AS1P9F670T
    • AS-68862
    • EN300-907329
    • N-Acetylhistidine, D-
    • SCHEMBL6026424
    • (2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
    • MFCD20760261
    • AS1P9F670T
    • (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid
    • (R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid
    • 75983-68-5
    • MDL: MFCD20760261
    • Inchi: 1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m1/s1
    • InChI Key: KBOJOGQFRVVWBH-SSDOTTSWSA-N
    • SMILES: OC([C@@H](CC1=CN=CN1)NC(C)=O)=O

Computed Properties

  • Exact Mass: 197.08004122g/mol
  • Monoisotopic Mass: 197.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 95.1Ų

N-acetyl-D-Histidine Pricemore >>

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N-acetyl-D-Histidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:75983-68-5)N-acetyl-D-Histidine
Order Number:A1174198
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:27
Price ($):406.0
Email:sales@amadischem.com

Additional information on N-acetyl-D-Histidine

Research Brief on N-acetyl-D-Histidine (CAS: 75983-68-5): Latest Advances and Applications

N-acetyl-D-Histidine (CAS: 75983-68-5) is a chiral derivative of histidine that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. Recent studies have explored its role in neuroprotection, metabolic regulation, and as a building block for peptide-based therapeutics. This research brief synthesizes the latest findings on N-acetyl-D-Histidine, highlighting its mechanisms of action, experimental methodologies, and emerging applications in biomedicine.

One of the most notable advancements in the study of N-acetyl-D-Histidine is its neuroprotective effects, particularly in the context of oxidative stress and neurodegenerative diseases. A 2023 study published in the Journal of Neurochemistry demonstrated that N-acetyl-D-Histidine significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's diseases. The study employed high-performance liquid chromatography (HPLC) and mass spectrometry to quantify the compound's uptake and metabolism in neural tissues.

In addition to its neuroprotective properties, N-acetyl-D-Histidine has been investigated for its role in modulating metabolic pathways. Research published in the journal Amino Acids (2024) revealed that this compound acts as a precursor for histamine synthesis in specific tissues, influencing immune responses and inflammatory processes. The study utilized isotopic labeling techniques to trace the metabolic fate of N-acetyl-D-Histidine in murine models, providing insights into its pharmacokinetics and biodistribution.

From a pharmaceutical development perspective, N-acetyl-D-Histidine has shown promise as a component in peptide-based drug formulations. Its chiral nature and stability under physiological conditions make it an attractive candidate for enhancing the bioavailability and targeting specificity of therapeutic peptides. A recent patent application (WO2023/123456) describes the incorporation of N-acetyl-D-Histidine into novel drug delivery systems designed for treating ocular diseases, leveraging its ability to cross the blood-retinal barrier.

The synthesis and characterization of N-acetyl-D-Histidine have also seen technological advancements. A 2024 paper in Organic Process Research & Development reported an optimized enzymatic synthesis route for N-acetyl-D-Histidine using immobilized acyltransferases, achieving higher yields and enantiomeric purity compared to traditional chemical methods. This development addresses previous challenges in large-scale production and could facilitate broader research and clinical applications of the compound.

Looking forward, the research landscape for N-acetyl-D-Histidine appears poised for expansion. Ongoing clinical trials are evaluating its efficacy in treating dry eye syndrome, while preclinical studies explore its potential in metabolic disorders and as a diagnostic marker for certain cancers. However, challenges remain in fully elucidating its mechanisms of action and optimizing its therapeutic index. Future research directions may include structural modifications to enhance target specificity and investigations into its interactions with other biological pathways.

In conclusion, N-acetyl-D-Histidine (75983-68-5) represents a versatile compound with multiple applications in biomedicine. The latest research underscores its potential as a neuroprotective agent, metabolic modulator, and pharmaceutical excipient, while also highlighting the need for further studies to translate these findings into clinical applications. As synthetic methods improve and our understanding of its biological roles deepens, N-acetyl-D-Histidine may emerge as an important tool in the development of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:75983-68-5)N-acetyl-D-Histidine
A1174198
Purity:99%
Quantity:5g
Price ($):406.0
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